![molecular formula C16H19FN2O2S B2945952 N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide CAS No. 866154-21-4](/img/structure/B2945952.png)
N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide, commonly known as TBPSF, is a chemical compound that has been extensively used in scientific research. It is a white crystalline powder that is soluble in organic solvents like ethanol and methanol. TBPSF is a sulfonohydrazide derivative that has gained significant attention due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Pharmaceutical Drug Development
The N-tert-butyl amide group is present in various drugs, such as finasteride and nelfinavir, which are used to treat benign prostatic hyperplasia and HIV, respectively . The presence of the tert-butyl group in “N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide” suggests potential applications in the development of new pharmaceuticals.
Protease Inhibition
Compounds with tert-butyl groups have been studied for their role in inhibiting enzymes like dihydrofolate reductase, which is crucial in folate metabolism . This implies that our compound may be researched for similar enzyme inhibition properties.
Asymmetric Synthesis
Tert-butanesulfinamide derivatives are known for their use in asymmetric synthesis of N-heterocycles . The structural similarity suggests that “N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide” could be explored for synthesizing enantiopure compounds.
Condensing Agent in Chemical Synthesis
The synthesis of N-tert-butyl amides often involves using tert-butyl amines as condensing agents . This compound could potentially serve a similar role in facilitating chemical reactions.
HIV Treatment Component
Given that nelfinavir, which contains a tert-butyl amide group, is used in HIV treatment, there’s a possibility that our compound could be investigated for its efficacy against HIV or related viruses .
Benign Prostatic Hyperplasia Treatment
Finasteride, another drug with a tert-butyl amide group, is used to treat benign prostatic hyperplasia . Research into “N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide” could explore its potential in treating this condition.
Mechanism of Action
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The tert-butyl group is known to enhance the duplex-forming ability of oligonucleotides .
Pharmacokinetics
The tert-butyl group is often metabolized by cytochrome p450 enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the tert-butyl group is known to increase stability against enzymatic degradations .
properties
IUPAC Name |
N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-16(2,3)19(14-7-5-4-6-8-14)18-22(20,21)15-11-9-13(17)10-12-15/h4-12,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNDKAALCDHWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327101 |
Source
|
Record name | N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666014 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide | |
CAS RN |
866154-21-4 |
Source
|
Record name | N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.